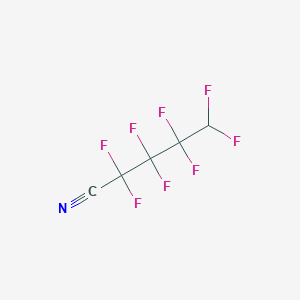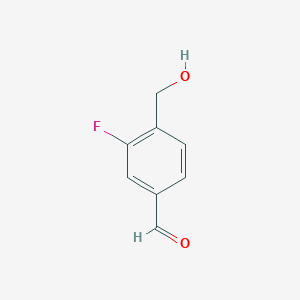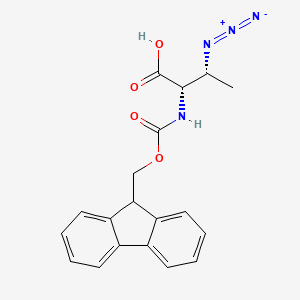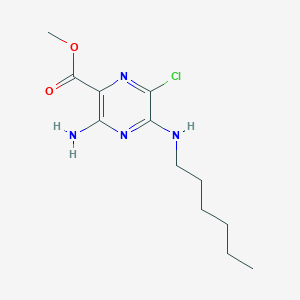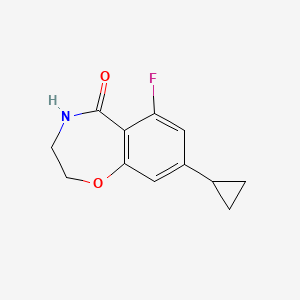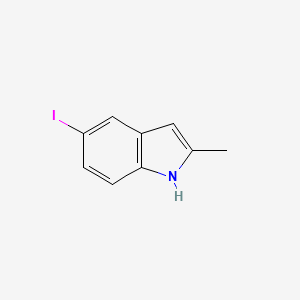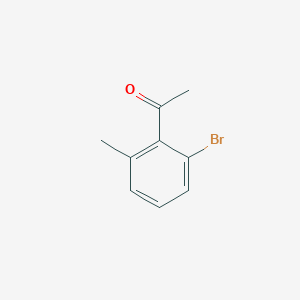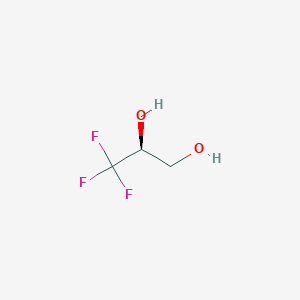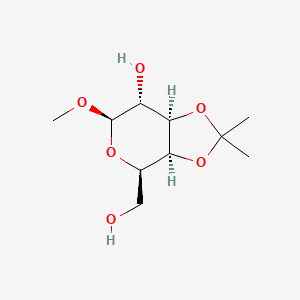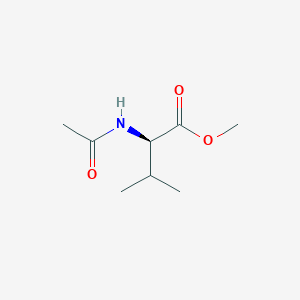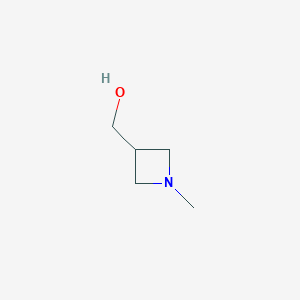
Methyl 5-(difluoromethyl)nicotinate
Descripción general
Descripción
Methyl 5-(difluoromethyl)nicotinate is a chemical compound with the CAS Number: 1550967-83-3 . Its molecular weight is 187.15 and it is also known as Methyl 5-(difluoromethyl)pyridine-3-carboxylate .
Molecular Structure Analysis
The IUPAC name for Methyl 5-(difluoromethyl)nicotinate is methyl 5-(difluoromethyl)nicotinate . The Inchi Code for this compound is 1S/C8H7F2NO2/c1-13-8(12)6-2-5(7(9)10)3-11-4-6/h2-4,7H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 5-(difluoromethyl)nicotinate are not available, it’s worth noting that difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
Methyl 5-(difluoromethyl)nicotinate has a molecular weight of 187.15 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Development of Novel Anti-Infective Agents : Methyl 5-(difluoromethyl)nicotinate plays a role as an intermediate in the synthesis of novel anti-infective agents. Its synthesis involves a trifluoromethylation process using an economical and safe method, highlighting its potential in pharmaceutical applications (Mulder et al., 2013).
Biological and Medical Research
- Topical Drug Delivery Systems : Methyl 5-(difluoromethyl)nicotinate has been studied in the context of enhancing drug delivery. For instance, its role in bicontinuous sucrose ester microemulsions demonstrates its potential as a vehicle for topical drug delivery, such as in delivering anti-inflammatory drugs (Bolzinger et al., 1998).
- Enhancing Blood Collection : It has been investigated for its ability to improve peripheral blood collection methods. Application of methyl nicotinate solution can facilitate blood collection, particularly in patients with venous blood collection phobia or difficulty in providing venous blood samples (Zhu et al., 2022).
Pharmacological Studies
- Antinociceptive Activity : Research on methyl nicotinate (methyl-3-pyridinecarboxylate) has shown its potential in exhibiting antinociceptive activity. This suggests its use in pain management, where it demonstrated significant effects in reducing pain responses in animal models (Erharuyi et al., 2015).
Other Applications
- Biomarker for Tuberculosis : Methyl nicotinate has been identified as a biomarker for tuberculosis. Its detection in human blood can provide early indications of tuberculosis, demonstrating its importance in diagnostic procedures (Bairagi et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-(difluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-2-5(7(9)10)3-11-4-6/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOYOPSPQLOZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(difluoromethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





